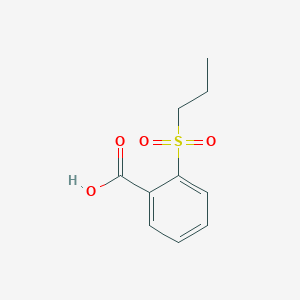
Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate, also known as EBDHPA, is a useful and versatile chemical compound. It is a white, crystalline solid that has a melting point of approximately 162°C and a molecular weight of 310.4 g/mol. EBDHPA is used in a variety of applications, including synthesis, scientific research, and laboratory experiments.
科学的研究の応用
Biodegradation and Environmental Fate
Research has highlighted the microbial degradation of ether compounds like Ethyl tert-butyl ether (ETBE), revealing pathways that might be relevant to Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate. Studies indicate that microorganisms can degrade ETBE via aerobic processes, utilizing it as a carbon and energy source. This involves initial hydroxylation steps followed by the formation of intermediates such as tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA), which could suggest potential environmental degradation pathways for similar ether compounds (Thornton et al., 2020).
Synthesis and Chemical Transformations
The synthesis of esters and ethers plays a crucial role in various industrial applications, from pharmaceuticals to fragrances. A study on the synthesis of 4-Arylmethylideneisoxazol-5(4H)-ones showcases methodologies that might be applicable to synthesizing structurally related compounds, including this compound. This involves multi-component reactions that could offer insights into efficient, environmentally friendly synthesis routes for similar compounds (Laroum et al., 2019).
Environmental and Health Implications
Understanding the environmental fate and potential health impacts of chemical compounds is essential for assessing their safety and ecological effects. Studies on compounds like 1-methylcyclopropene (1-MCP) and Ethyl tertiary-Butyl Ether (ETBE) have shed light on their biodegradation, toxicity, and effects on aquatic environments. Such research can inform the safety assessments of related compounds, including this compound, by providing a basis for evaluating their environmental persistence and potential toxicological effects on humans and wildlife (Watkins, 2006); (Mcgregor, 2007).
Safety and Hazards
The safety information for Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate includes several hazard statements: H302, H315, H319, H335 . The compound has been assigned the GHS07 pictogram, and the signal word for this compound is "Warning" . Precautionary measures include avoiding inhalation and contact with skin, eyes, and clothing .
特性
IUPAC Name |
ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-2-20-15(18)12-16(19)8-10-17(11-9-16)13-14-6-4-3-5-7-14/h3-7,19H,2,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTBJNKDSBBOCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)











